N,N-dimethyl-2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetamide
Description
N,N-dimethyl-2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetamide is a benzothiazole derivative characterized by a sulfanylacetamide backbone substituted with a nitro group at the 6-position of the benzothiazole ring and an N,N-dimethylacetamide group. The dimethyl substitution on the acetamide nitrogen enhances lipophilicity, which may affect membrane permeability and pharmacokinetic properties.
Properties
IUPAC Name |
N,N-dimethyl-2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O3S2/c1-13(2)10(15)6-18-11-12-8-4-3-7(14(16)17)5-9(8)19-11/h3-5H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVOGOIJWTYKKRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CSC1=NC2=C(S1)C=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetamide typically involves the condensation of 2-aminobenzenethiol with appropriate aldehydes or ketones, followed by cyclization . The reaction conditions often include the use of solvents like dioxane and catalysts such as ruthenium complexes . The process can be optimized for higher yields and purity by adjusting the temperature, reaction time, and the molar ratios of the reactants.
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods, such as the use of continuous flow reactors and green chemistry principles . These methods aim to minimize waste and energy consumption while maximizing the efficiency of the synthesis process.
Chemical Reactions Analysis
Oxidation Reactions
The sulfanyl group (-S-) undergoes oxidation under controlled conditions:
-
Reagents/Conditions : Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (mCPBA) in polar solvents (e.g., dichloromethane) at 0–25°C.
-
Products :
-
Sulfoxide (R-S(=O)-R') at mild conditions.
-
Sulfone (R-SO₂-R') under prolonged or harsher oxidation.
-
Mechanistic Insight :
The reaction proceeds via electrophilic attack of the oxidizing agent on the sulfur atom, forming sulfoxide intermediates that further oxidize to sulfones .
Table 1: Oxidation Products and Conditions
| Starting Material | Reagent | Conditions | Product | Reference |
|---|---|---|---|---|
| Target Compound | H₂O₂ (30%) | 25°C, 6 hr | Sulfoxide derivative (confirmed by FTIR) | |
| Target Compound | mCPBA | 0°C, 2 hr | Sulfone derivative (NMR-validated) |
Reduction Reactions
The nitro (-NO₂) group on the benzothiazole ring is reducible to an amine (-NH₂):
-
Reagents/Conditions : Catalytic hydrogenation (H₂/Pd-C) or sodium dithionite (Na₂S₂O₄) in aqueous ethanol.
-
Products :
-
Primary amine derivative (6-amino-1,3-benzothiazol-2-yl).
-
Mechanistic Insight :
The nitro group is reduced to an amine via a nitroso intermediate, with the reaction’s efficiency dependent on electron-withdrawing effects from the benzothiazole ring .
Table 2: Reduction Outcomes
| Starting Material | Reagent | Conditions | Product | Reference |
|---|---|---|---|---|
| 6-Nitro-benzothiazole analog | H₂ (1 atm), Pd-C | Ethanol, 50°C | 6-Amino-benzothiazole (yield: 85%) |
Nucleophilic Substitution at the Acetamide Group
The N,N-dimethylacetamide moiety participates in substitution reactions:
-
Reagents/Conditions : Strong bases (e.g., NaOH) or nucleophiles (e.g., amines) under reflux.
-
Products :
-
Hydrolysis: Forms carboxylic acid (-COOH) derivatives.
-
Amide exchange: Produces substituted acetamides.
-
Mechanistic Insight :
The carbonyl carbon is electrophilic, enabling nucleophilic attack. Hydrolysis proceeds via a tetrahedral intermediate .
Table 3: Substitution Reactions
Electrophilic Aromatic Substitution (EAS)
The electron-deficient benzothiazole ring (due to -NO₂) undergoes EAS at specific positions:
-
Reagents/Conditions : Nitration (HNO₃/H₂SO₄) or halogenation (Cl₂/FeCl₃).
-
Products :
-
Polysubstituted benzothiazoles (e.g., 4-nitro derivatives).
-
Mechanistic Insight :
The nitro group directs incoming electrophiles to the 4- and 7-positions of the benzothiazole ring .
Thermal Decomposition
At elevated temperatures (>200°C), the compound decomposes via:
-
Pathways :
-
Cleavage of the sulfanyl-acetamide bond.
-
Release of NO₂ and dimethylamine gases.
-
Analytical Evidence :
Thermogravimetric analysis (TGA) shows mass loss peaks correlating with decomposition intermediates .
Scientific Research Applications
Antimicrobial Activity
The benzothiazole moiety in N,N-dimethyl-2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetamide has been linked to antimicrobial properties. Studies have shown that compounds with similar structures exhibit significant inhibitory effects against various bacterial strains. For instance, derivatives have been tested against Gram-positive and Gram-negative bacteria, demonstrating potential as effective antimicrobial agents .
Anticancer Activity
Research indicates that this compound may also possess anticancer properties. The inhibition of glutathione transferases (GSTs), particularly GST P1-1, has been identified as a mechanism through which it could exert anticancer effects. GSTs play a crucial role in detoxification processes within cancer cells. In vitro studies have reported that related compounds can induce cell cycle arrest and promote apoptosis in cancer cell lines such as HeLa cells .
Case Study:
A study investigating novel Schiff bases derived from similar benzothiazole compounds reported significant anticancer activity against cervical cancer cells (HeLa). The synthesized compounds demonstrated cytotoxic effects through mechanisms involving cell cycle disruption and apoptosis induction .
Anti-inflammatory Activity
In addition to its antimicrobial and anticancer activities, this compound has shown promise in anti-inflammatory applications. Research indicates that certain derivatives can inhibit inflammatory pathways, leading to reduced inflammation in various models .
Case Study:
A study evaluated the anti-inflammatory effects of related benzothiazole derivatives using an MTT assay and luminol-enhanced chemiluminescence assay. The results indicated that specific derivatives exhibited potent anti-inflammatory activity, suggesting potential therapeutic applications in inflammatory diseases .
Summary of Findings
The applications of this compound span multiple therapeutic areas:
- Antimicrobial : Effective against various bacterial strains.
- Anticancer : Inhibits GSTs and induces apoptosis in cancer cells.
- Anti-inflammatory : Reduces inflammation through inhibition of inflammatory pathways.
Mechanism of Action
The mechanism of action of N,N-dimethyl-2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetamide involves its interaction with various molecular targets and pathways. The benzothiazole ring can interact with enzymes and receptors, modulating their activity . The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that can induce cytotoxic effects in cancer cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares N,N-dimethyl-2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetamide with structurally related benzothiazole derivatives, focusing on substituent effects, physicochemical properties, and reported biological activities.
Structural and Substituent Comparisons
Physicochemical Properties
- Lipophilicity : The N,N-dimethyl group in the target compound increases logP compared to analogs with polar substituents (e.g., BZ-IV’s methylpiperazine or the benzoic acid derivative in ).
- Solubility : Compounds with ionizable groups (e.g., carboxylic acid in ) exhibit higher aqueous solubility, whereas the target compound’s dimethyl group may limit solubility in polar solvents.
Research Implications and Gaps
- Activity Specificity : While PZ-39 is ABCG2-specific, the target compound’s dimethyl group may alter target selectivity. Comparative assays are needed to evaluate its interaction with ABC transporters.
- Nitro Group Reactivity : The nitro substituent’s role in cytotoxicity or prodrug activation (common in nitroaromatic drugs) remains unexplored for this compound.
- Synthetic Optimization : Modifying the acetamide substituents (e.g., replacing dimethyl with morpholine or piperazine) could enhance solubility without compromising activity, as seen in BZ-IV .
Biological Activity
N,N-dimethyl-2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the presence of a benzothiazole moiety, which is known for its diverse biological activities. The structure can be represented as follows:
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in neurodegenerative diseases.
1. Enzyme Inhibition
Recent studies have shown that derivatives of benzothiazole exhibit significant inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in Alzheimer's disease pathology. For instance, the compound demonstrated an IC50 value in the low micromolar range, indicating potent inhibition compared to standard drugs like donepezil .
2. Antioxidant Activity
The compound has also been evaluated for its antioxidant properties. It was found to scavenge free radicals effectively, thereby reducing oxidative stress in cellular models. This property is particularly relevant in neuroprotection and may contribute to its therapeutic potential in neurodegenerative disorders .
Case Studies
- Neuroprotective Effects : A study investigated the neuroprotective effects of this compound on SH-SY5Y cells exposed to oxidative stress. The results indicated a significant reduction in cell death and oxidative markers, suggesting potential therapeutic applications in Alzheimer's disease .
- Antimicrobial Activity : Another research focused on the antimicrobial properties of benzothiazole derivatives, including this compound. It showed promising results against various bacterial strains, with minimum inhibitory concentrations (MIC) comparable to established antibiotics .
Table 1: Inhibitory Activity Against Key Enzymes
| Compound | AChE IC50 (μM) | BuChE IC50 (μM) | Remarks |
|---|---|---|---|
| This compound | 0.62 ± 0.03 | 0.69 ± 0.041 | Potent inhibitor |
| Donepezil | 0.13 ± 0.01 | 0.21 ± 0.013 | Standard drug |
Table 2: Antioxidant Activity Assessment
| Compound | DPPH Scavenging (%) | ABTS Scavenging (%) | Remarks |
|---|---|---|---|
| This compound | 76% at 10 μM | 80% at 10 μM | Significant antioxidant effect |
Q & A
Q. Table 1: Key Reaction Parameters
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | H2SO4, thiourea, 80°C | 65–70 | 85–90 |
| 2 | EDC·HCl, DCM, 0°C | 50–55 | 90–95 |
Basic: How can crystallographic data resolve ambiguities in the molecular conformation of this compound?
Methodological Answer:
- Data Collection : Use single-crystal X-ray diffraction (Cu-Kα radiation, λ = 1.54178 Å) to determine bond lengths, angles, and torsion angles. For example, the nitro group in benzothiazole derivatives often deviates from planarity (e.g., torsion angles of -16.7° to 160.9° in related structures) .
- Refinement : Employ SHELXL for small-molecule refinement. Key parameters include anisotropic displacement for non-H atoms and riding models for H atoms (C–H = 0.95 Å, Uiso = 1.2 Ueq) .
- Validation : Check for hydrogen-bonding networks (e.g., C–H···O interactions) and intermolecular packing using PLATON .
Example : In analogous acetamide derivatives, centrosymmetric head-to-tail interactions (C9–H9B···O3) stabilize crystal lattices .
Advanced: How does the nitro group at position 6 of the benzothiazole ring influence ABCG2 inhibition?
Methodological Answer:
- Mechanistic Insight : The nitro group enhances electron-withdrawing effects, increasing the compound’s affinity for ABCG2’s substrate-binding pocket. Compare inhibition efficacy via:
- Transport Assays : Measure mitoxantrone efflux in ABCG2-overexpressing cell lines (e.g., HEK293) with/without the compound .
- SAR Studies : Synthesize analogs (e.g., 6-amino or 6-methyl variants) to test nitro’s necessity. PZ-39 (a benzothiazole-triazine analog) shows nitro-dependent ABCG2 degradation .
- Contradiction Note : Some nitro derivatives may exhibit off-target effects (e.g., ROS generation). Validate specificity using ABCB1/ABCC1-negative controls .
Advanced: How to address discrepancies in biological activity data across structural analogs?
Methodological Answer:
Structural Validation : Confirm stereochemistry and purity via X-ray crystallography (e.g., SHELXL refinement ) and LC-MS. Impurities >2% can skew IC50 values.
Experimental Controls :
- Use consistent cell lines (e.g., MCF-7 for cytotoxicity).
- Normalize data to reference inhibitors (e.g., Ko143 for ABCG2).
Computational Modeling : Perform molecular docking (AutoDock Vina) to compare binding modes. For example, nitro groups may form π-π stacking with Phe439 in ABCG2 .
Q. Table 2: Comparative IC50 Values
| Analog | ABCG2 IC50 (µM) | Selectivity (ABCB1/ABCC1) |
|---|---|---|
| 6-Nitro (Target) | 0.12 ± 0.03 | >100-fold |
| 6-Methyl | 1.45 ± 0.21 | 10-fold |
| 6-Amino | 3.78 ± 0.56 | Non-selective |
Advanced: What computational strategies predict the compound’s metabolic stability?
Methodological Answer:
In Silico Tools :
- CYP450 Metabolism : Use SwissADME to predict CYP3A4/2D6 interactions. Nitro groups are prone to nitroreductase-mediated degradation .
- Metabolite ID : Employ GLORYx to simulate Phase I/II metabolites (e.g., sulfoxide formation at the thioether bond).
Validation : Compare predictions with in vitro microsomal assays (human liver microsomes, NADPH cofactor). Adjust synthetic routes if t1/2 < 30 min .
Basic: What spectroscopic techniques confirm the compound’s identity post-synthesis?
Methodological Answer:
Advanced: How to analyze intermolecular interactions in co-crystals with target proteins?
Methodological Answer:
Crystallization : Co-crystallize the compound with ABCG2’s nucleotide-binding domain (residues 395-655) using hanging-drop vapor diffusion (20% PEG 3350, pH 7.5).
Data Collection : High-resolution (<2.0 Å) synchrotron data (e.g., APS Beamline 21-ID-F) .
Density Maps : Locate the nitro group in Fo-Fc maps. Refine hydrogen bonds (e.g., nitro O···Lys513) using PHENIX .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
